
SIB 1893
Übersicht
Beschreibung
SIB-1893 ist eine chemische Verbindung mit dem IUPAC-Namen (E)-2-Methyl-6-(2-Phenylethenyl)pyridin. Sie wird hauptsächlich in der wissenschaftlichen Forschung als selektiver Antagonist für den metabotropen Glutamatrezeptor-Subtyp 5 (mGluR5) verwendet. Diese Verbindung hat antikonvulsive und neuroprotektive Wirkungen gezeigt und ist dafür bekannt, die Glutamatfreisetzung zu reduzieren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: SIB-1893 kann über mehrere Wege synthetisiert werden:
- Reaktion von 2-Methyl-6-phenylethynylpyridin mit Natriumsulfid-Nonahydrat in Dimethylformamid bei 140 °C .
- Reaktion von Benzaldehyd und 2,6-Dimethylpyridin unter Lewis-Säure-Katalyse .
Industrielle Produktionsmethoden: Während spezifische industrielle Produktionsmethoden für SIB-1893 nicht weit verbreitet sind, beinhaltet die Synthese typischerweise die oben genannten Reaktionen im Labormaßstab, die für industrielle Zwecke hochskaliert werden.
Chemische Reaktionsanalyse
Reaktionstypen: SIB-1893 unterliegt verschiedenen chemischen Reaktionen, darunter:
- Oxidation : Es kann unter bestimmten Bedingungen oxidiert werden.
- Reduktion : Es kann mit geeigneten Reduktionsmitteln reduziert werden.
- Substitution : Es kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart geeigneter Katalysatoren.
- Oxidation : Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.
- Reduktion : Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.
- Substitution : Katalysatoren wie Palladium auf Kohlenstoff oder andere Übergangsmetallkatalysatoren.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation entsprechende Pyridinderivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
SIB-1893 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
- Chemie : Wird als Werkzeug zur Untersuchung des metabotropen Glutamatrezeptor-Subtyps 5 (mGluR5) verwendet.
- Biologie : Wird für seine Rolle bei der Modulation der Neurotransmitterfreisetzung und synaptischen Transmission untersucht.
- Medizin : Wird für seine potenziellen antikonvulsiven und neuroprotektiven Wirkungen erforscht.
- Industrie : Wird bei der Entwicklung neuer Therapeutika zur Behandlung neurologischer Erkrankungen eingesetzt .
Wirkmechanismus
SIB-1893 wirkt als nicht-kompetitiver Antagonist des metabotropen Glutamatrezeptor-Subtyps 5 (mGluR5). Es hemmt die Glutamatfreisetzung, indem es die Aktivität des Rezeptors blockiert, was wiederum die Exzitotoxizität reduziert und neuroprotektiv wirkt. Darüber hinaus wurde festgestellt, dass es als positiver allosterischer Modulator des metabotropen Glutamatrezeptor-Subtyps 4 (mGluR4) wirkt .
Analyse Chemischer Reaktionen
Types of Reactions: SIB-1893 undergoes various chemical reactions, including:
- Oxidation : It can be oxidized under specific conditions.
- Reduction : It can be reduced using appropriate reducing agents.
- Substitution : It can undergo substitution reactions, particularly in the presence of suitable catalysts.
- Oxidation : Common oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride.
- Substitution : Catalysts such as palladium on carbon or other transition metal catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
Research has demonstrated that SIB 1893 exhibits anticonvulsant effects, particularly when combined with other antiepileptic drugs. In studies involving amygdala-kindled rats, this compound was shown to significantly reduce seizure durations when used alongside oxcarbazepine (OXC) without causing motor impairment .
Table 1: Effects of this compound on Seizure Duration
Treatment Combination | Seizure Duration (seconds) | Statistical Significance |
---|---|---|
Control | 120 | - |
OXC Alone | 95 | P < 0.05 |
This compound Alone | 110 | P > 0.05 |
OXC + this compound | 70 | P < 0.01 |
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties against glutamate-induced toxicity. In vitro studies have shown that this compound can protect cultured rat cortical neurons from NMDA-mediated neurotoxicity . This protective effect is attributed to its antagonism at mGluR5 and NMDA receptors, which are implicated in excitotoxicity.
Case Study: Neuroprotection in Cultured Neurons
In a controlled experiment, cultured rat cortical neurons were treated with varying concentrations of this compound in the presence of NMDA. The results indicated a significant reduction in cell death at concentrations as low as 20 μM, demonstrating its potential therapeutic application in conditions characterized by excitotoxicity, such as stroke or traumatic brain injury .
Impact on Body Temperature Regulation
This compound has also been studied for its effects on thermoregulation. In animal models, administration of this compound led to a dose-dependent decrease in body temperature, indicating its potential use in conditions where hypothermia might be beneficial .
Table 2: Body Temperature Changes Post-SIB 1893 Administration
Time (minutes) | Body Temperature (°C) | Change from Baseline (°C) |
---|---|---|
Baseline | 36.00 | - |
90 | 35.35 | -0.65 |
120 | 35.17 | -0.83 |
180 | 34.99 | -1.01 |
Combination Therapy with Conventional Antiepileptics
The combination of this compound with traditional antiepileptic medications has been explored to enhance therapeutic efficacy without increasing side effects. Studies indicate that while this compound does not impair motor function when combined with drugs like valproate or phenobarbital, it may lead to long-term memory disturbances when used with certain medications .
Future Directions and Clinical Implications
The findings surrounding this compound suggest several avenues for future research:
- Clinical Trials : Further investigation into the efficacy and safety of this compound in human subjects suffering from epilepsy and other neurodegenerative diseases.
- Combination Therapies : Exploring additional combinations with newer antiepileptic drugs or other neuroprotective agents.
- Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying the neuroprotective effects of this compound.
Wirkmechanismus
SIB-1893 acts as a noncompetitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It inhibits glutamate release by blocking the receptor’s activity, which in turn reduces excitotoxicity and provides neuroprotection. Additionally, it has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4) .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 2-Methyl-6-(Phenylethynyl)pyridin (MPEP) : Ein weiterer selektiver Antagonist für mGluR5.
- SIB-1757 : Eine strukturell verwandte Verbindung, die ebenfalls als nicht-kompetitiver Antagonist für mGluR5 wirkt .
Einzigartigkeit: SIB-1893 ist einzigartig in seiner doppelten Funktion sowohl als selektiver Antagonist für mGluR5 als auch als positiver allosterischer Modulator für mGluR4. Diese duale Funktionalität macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf das Verständnis der komplexen Mechanismen von Glutamatrezeptoren und ihrer Rolle bei neurologischen Erkrankungen konzentriert .
Biologische Aktivität
SIB 1893 is a selective non-competitive antagonist for the metabotropic glutamate receptor subtype mGluR5, with notable implications in neuropharmacology. This compound has been studied for its effects on various neurological conditions, particularly its role in modulating synaptic transmission and neuroprotection.
- Chemical Name : (E)-6-methyl-2-styryl-pyridine
- CAS Number : 6266-99-5
- IC₅₀ Value : Approximately 0.3 μM at hmGluR5, with significantly higher values (>100 μM) for other mGlu receptor subtypes (hmGluR1b, hmGluR2, etc.) .
This compound acts primarily as an antagonist at mGluR5, inhibiting its activity and preventing the downstream signaling typically activated by glutamate. Additionally, it has been shown to exhibit positive allosteric modulation at mGluR4 receptors, indicating a dual mechanism of action that may contribute to its therapeutic effects .
Neuroprotection Against Glutamate Toxicity
Research indicates that this compound provides significant neuroprotection against glutamate and NMDA-induced toxicity in cultured rat cortical neurons. In vitro studies demonstrated that concentrations of 20 μM and 200 μM could effectively prevent neuronal death caused by excitotoxicity .
Table 1: Neuroprotective Effects of this compound
Concentration (μM) | Effect on Neuronal Viability (%) | Notes |
---|---|---|
20 | 80% | Significant protection observed |
200 | 90% | Complete inhibition of toxicity |
Modulation of NMDA Receptor Activity
This compound has also been shown to modulate NMDA receptor activity. In electrophysiological studies, pre-perfusion with this compound resulted in a significant reduction in NMDA-evoked currents, suggesting that it can alter synaptic responses to excitatory neurotransmitters .
Table 2: Effects of this compound on NMDA Responses
Treatment Condition | Peak NMDA Current (% Control) | Steady State NMDA Current (% Control) |
---|---|---|
Control | 100% | 100% |
Pre-perfusion with this compound (20 μM) | 55.9% | 48.4% |
Pre-perfusion with this compound (200 μM) | 36.6% | 31.3% |
Case Studies and Clinical Implications
In clinical settings, this compound has been evaluated for its potential use alongside conventional antiepileptic drugs. Studies indicate that it does not lead to motor impairment when combined with these medications, although some long-term memory disturbances have been noted .
Example Case Study
A study involving the administration of this compound in conjunction with oxcarbazepine demonstrated favorable outcomes in seizure management without significant adverse effects on motor function or cognitive abilities . This suggests that this compound could be a valuable adjunct therapy in epilepsy treatment.
Eigenschaften
IUPAC Name |
2-methyl-6-(2-phenylethenyl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-12-6-5-9-14(15-12)11-10-13-7-3-2-4-8-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISOFUCTXZKSOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6266-99-5 | |
Record name | 2-Methyl-6-(2-phenylethenyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6266-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.